Ammonium citrate

描述

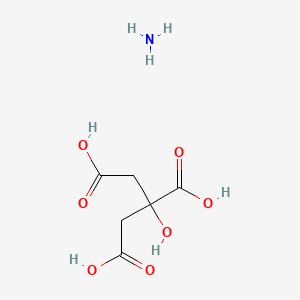

Structure

3D Structure of Parent

属性

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17N3O7 | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889469 | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ammonium citrate is a white granular solid. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in pharmaceuticals, and in chemical analysis., Liquid, White to off-white crystals or powder, Colorless or white solid; [HSDB] White odorless granules; [MSDSonline], White solid; [JECFA] White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Diammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4716 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Triammonium citrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20220 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water, Slightly soluble in alcohol, Soluble in about 1 part water | |

| Record name | TRIAMMONIUM CITRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.48 g/cu cm | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Granules or crystals, Colorless crystals, White granules | |

CAS No. |

3012-65-5, 3458-72-8 | |

| Record name | AMMONIUM CITRATE, DIBASIC | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2424 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ammonium citrate (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003458728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium salt (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium citrate (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Triammonium citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM CITRATE, TRIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J90A52459R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIAMMONIUM CITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/300 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What are the chemical properties of ammonium citrate for laboratory use?

An In-depth Technical Guide to the Chemical Properties of Ammonium Citrate for Laboratory Use

Introduction

This compound is a salt of citric acid and ammonia, commonly found in the form of white crystalline powder or granules.[1][2][3] It exists in three forms depending on the extent of neutralization of the citric acid's three carboxylic acid groups: monothis compound, dithis compound (dibasic), and trithis compound (tribasic).[4] Due to its versatile properties as a buffering agent, chelating agent, and emulsifier, this compound is a vital reagent in numerous laboratory and industrial applications.[1][5] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and safety considerations for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound's properties vary slightly between its mono-, di-, and tribasic forms. It is generally characterized by its high solubility in water and its ability to act as a buffer across a range of pH values.[1][4]

Quantitative Data Summary

The key physicochemical properties of the common forms of this compound are summarized in the table below for easy comparison.

| Property | Monothis compound | Dithis compound | Trithis compound |

| Chemical Formula | C₆H₁₁NO₇[6] | C₆H₁₄N₂O₇[2] | C₆H₁₇N₃O₇[4] |

| Molecular Weight | 209.15 g/mol [6] | 226.18 g/mol [2] | 243.22 g/mol [1][4] |

| Appearance | White crystalline powder[1] | White, crystalline granules or powder[2][3] | White crystalline powder[7] |

| Odor | Odorless[8] | Weak ammonia odor[9] | Odorless[1] |

| Density | - | 1.48 g/cm³[1][9] | 1.48 g/cm³[1] |

| Melting Point | Decomposes[8] | Decomposes at 185 °C[10] | Decomposes at 185 °C[5] |

| Boiling Point | - | Decomposes (Boiling point of 1M solution is 100 °C)[10] | - |

| Aqueous Solubility | High | Highly soluble in water[2][4] | Freely soluble in water (~800 g/L)[4] |

| Alcohol Solubility | - | Slightly soluble[8][10] | Slightly soluble[5][7] |

| pH of Solution | 3.0 - 3.5[4] | 4.0 - 5.5 (1M solution)[10] | 7.5 - 8.5[4] |

Chemical Behavior and Reactivity

Buffering Action

This compound solutions act as effective buffers.[1][2] This property arises from the polyprotic nature of citric acid, which has three pKa values: 3.13, 4.76, and 6.40.[11][12] The presence of the citrate ion and its protonated forms allows the solution to resist significant changes in pH upon the addition of an acid or a base, making it useful for maintaining stable pH levels in biochemical assays and other laboratory procedures.[1][4] The effective buffering range is between approximately pH 2 and pH 8.[11]

Caption: Logical diagram of citrate buffering action.

Chelation and Complexation

The citrate ion is an excellent chelating agent, capable of forming stable complexes with various metal ions.[1][13] This property is utilized in analytical chemistry, such as in the determination of phosphate in fertilizers, where it prevents the precipitation of iron and aluminum phosphates by sequestering the metal ions.[5] It is also used in industrial water treatment and for cleaning metal surfaces.[7][14] In the laboratory, it can be used to prepare solutions containing metal ions that would otherwise precipitate at a given pH.

Stability and Decomposition

This compound is a stable compound under standard laboratory conditions.[5] However, when heated to decomposition, it can emit toxic fumes containing nitrogen oxides (NOx) and ammonia (NH₃).[8] Solutions of trithis compound may lose ammonia upon prolonged exposure to air or heating, converting to the more acidic dithis compound.[15]

Incompatibilities

For safe laboratory use, this compound should not be stored with strong oxidizing agents, strong acids, or strong bases.[5][8] Contact with strong bases can liberate ammonia gas, while strong acids will react with the citrate and ammonium ions.[8]

Key Experimental Protocols

Synthesis of Trithis compound

The synthesis of this compound is typically achieved through a neutralization reaction between citric acid and an ammonia source like ammonium hydroxide or ammonium bicarbonate.[4][14]

Caption: Synthesis pathway for trithis compound.

Methodology:

-

Dissolution: Dissolve a known mass of citric acid in distilled water to create a solution of a specific concentration (e.g., 20% w/w).[14]

-

Neutralization: Slowly add a stoichiometric amount of ammonium bicarbonate or ammonium hydroxide to the citric acid solution while stirring continuously.[4][16] The reaction with ammonium bicarbonate is represented by: C₆H₈O₇ + 3NH₄HCO₃ → (NH₄)₃C₆H₅O₇ + 3CO₂ + 3H₂O[4]

-

pH Adjustment: Monitor the pH of the solution using a calibrated pH meter. For a neutral trithis compound solution, carefully adjust the pH to 7.0 by adding small amounts of dilute ammonium hydroxide or citric acid solution as needed.[17]

-

Final Volume: Adjust the final solution to the desired volume with distilled water.

Determination of Available Phosphate in Fertilizers

This compound solution is a critical reagent for determining the amount of available (non-water-soluble) phosphate in fertilizers, a standard method in agricultural chemistry.[5]

Caption: Experimental workflow for phosphate analysis.

Methodology Overview:

-

Water Extraction: A fertilizer sample is first extracted with water to remove the water-soluble phosphate portion.

-

Citrate Extraction: The remaining solid residue is then treated with a neutral this compound solution at a specified temperature (e.g., 65 °C) for a set time (e.g., 1 hour).[5] The this compound chelates interfering metal ions and dissolves the "available" phosphate that was not soluble in water.

-

Analysis: The slurry is filtered, and the phosphate content in the this compound extract is determined, typically using a colorimetric method like the molybdenum blue method.

Preparation of an this compound Buffer

This compound buffers are used to maintain a constant pH for various biochemical and analytical procedures.

Methodology:

-

Reagents: Obtain dithis compound or prepare a solution of citric acid. You will also need ammonium hydroxide or hydrochloric acid for pH adjustment.

-

Dissolution: Dissolve the calculated amount of dithis compound in approximately 80% of the final desired volume of distilled water. For example, to make a 1 M solution, dissolve 226.18 g of dithis compound in water for a final volume of 1 L.[10]

-

pH Adjustment: Place a calibrated pH electrode in the solution. Slowly add a concentrated solution of ammonium hydroxide to raise the pH or hydrochloric acid/citric acid to lower the pH.

-

Final Volume: Once the target pH is reached and stable, transfer the solution to a volumetric flask and add distilled water up to the mark to achieve the final volume. Mix thoroughly.

Safety and Handling

This compound is considered a hazardous substance, primarily causing skin and eye irritation.[17][18][19] May cause respiratory irritation.[18]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat when handling this compound.[2][8]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[8] Wash hands thoroughly after handling.[8] Avoid contact with skin and eyes.[18]

-

Storage: Store in a cool, dry place in a tightly sealed container.[8] It should be stored separately from strong oxidizers, acids, and bases.[8]

-

First Aid: In case of skin contact, wash with plenty of water.[17] If in eyes, rinse cautiously with water for several minutes.[8][17] If irritation persists, seek medical attention.[8][17]

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Dithis compound | C6H14N2O7 | CID 18171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. allanchem.com [allanchem.com]

- 4. Buy this compound (EVT-334415) | 7632-50-0 [evitachem.com]

- 5. This compound tribasic | 3458-72-8 [chemicalbook.com]

- 6. This compound | C6H11NO7 | CID 6435836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound Or Trithis compound CAS 3458-72-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 8. archpdfs.lps.org [archpdfs.lps.org]

- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 10. chemwhat.com [chemwhat.com]

- 11. Citric acid - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ams.usda.gov [ams.usda.gov]

- 14. CN114436814A - Preparation method of this compound - Google Patents [patents.google.com]

- 15. ia800607.us.archive.org [ia800607.us.archive.org]

- 16. researchgate.net [researchgate.net]

- 17. chemos.de [chemos.de]

- 18. carlroth.com [carlroth.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis and Purification of Ammonium Citrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of ammonium citrate for research purposes. It includes detailed experimental protocols, quantitative data, and visualizations to aid in the production of high-purity this compound for laboratory and drug development applications.

Introduction

This compound, a salt of citric acid, is a versatile compound with numerous applications in research and the pharmaceutical industry. It is widely utilized as a buffering agent, a chelating agent for metal ions, a protein stabilizer, and a taste-masking excipient in drug formulations[1][2]. Its ability to form stable complexes with metal ions makes it particularly valuable in biological systems where the control of metal ion concentration is crucial[2][3][4]. This guide details two primary methods for the synthesis of this compound and subsequent purification techniques to achieve a high degree of purity suitable for research and pharmaceutical applications.

Synthesis of this compound

Two principal methods for the synthesis of this compound are the reaction of citric acid with aqueous ammonium hydroxide and the reaction with liquefied or anhydrous ammonia.

Synthesis via Aqueous Ammonium Hydroxide

This method is a straightforward and common laboratory procedure involving the neutralization of citric acid with an aqueous solution of ammonium hydroxide[5].

Experimental Protocol:

-

Dissolution of Citric Acid: Weigh 192.12 g (1 mole) of anhydrous citric acid and dissolve it in 400 mL of deionized water in a 1 L beaker. Gentle heating on a hot plate may be applied to facilitate dissolution.

-

Neutralization: While stirring the citric acid solution, slowly add a 28-30% aqueous ammonium hydroxide solution. The reaction is exothermic, and the addition should be controlled to maintain the temperature of the solution below 50°C. A pH meter should be used to monitor the pH of the solution.

-

pH Adjustment: Continue the addition of ammonium hydroxide until the pH of the solution reaches approximately 7.0 for the synthesis of trithis compound. The overall reaction is: C₆H₈O₇ + 3NH₄OH → (NH₄)₃C₆H₅O₇ + 3H₂O

-

Completion: Once the desired pH is reached, continue stirring the solution for an additional 30 minutes to ensure the reaction is complete. The final solution is an aqueous solution of this compound.

Quantitative Data for Aqueous Synthesis:

| Parameter | Value | Reference |

| Molar Ratio (Citric Acid:Ammonium Hydroxide) | 1:3 | [5] |

| Concentration of Citric Acid Solution | ~33% (w/v) | - |

| Concentration of Ammonium Hydroxide | 28-30% | - |

| Reaction Temperature | < 50°C | - |

| Final pH | ~7.0 | - |

| Theoretical Yield | Quantitative in solution | - |

Synthesis via Liquefied/Anhydrous Ammonia

This method, often employed in industrial settings but adaptable for laboratory scale, utilizes liquefied or anhydrous ammonia gas, which can offer a higher purity product with a more efficient reaction. A patent describes a method with a raw material utilization rate of nearly 100%[6][7].

Experimental Protocol:

-

Preparation of Citric Acid Solution: Prepare a 20-40% (w/v) aqueous solution of citric acid. For example, dissolve 250 g of citric acid in 750 mL of deionized water to make a 25% solution[6].

-

Ammonolysis: Introduce liquefied ammonia or pass anhydrous ammonia gas directly into the citric acid solution while stirring. The reaction is highly exothermic, and the heat generated can be used to concentrate the solution.

-

Process Control: Control the rate of ammonia addition to maintain the material thickening temperature between 60-75°C. The endpoint of the reaction is determined by monitoring the pH, which should be in the range of 6.2-7.0[6][7].

-

Concentration: The heat of neutralization is utilized to perform vacuum concentration of the material[6].

-

Crystallization: After concentration, the solution is cooled to induce crystallization.

-

Isolation: The crystals are then separated by centrifugation or filtration and subsequently dried.

Quantitative Data for Liquefied Ammonia Synthesis:

| Parameter | Value | Reference |

| Citric Acid Solution Concentration | 20-40% (w/v) | [6][7] |

| Material Thickening Temperature | 60-75°C | [6][7] |

| Final pH | 6.2-7.0 | [6][7] |

| Raw Material Utilization Rate | ~100% | [6][7] |

Purification of this compound

For many research and pharmaceutical applications, the synthesized this compound requires further purification to remove impurities such as color, unreacted starting materials, and side products.

Decolorization with Activated Carbon

Colored impurities can be effectively removed by treatment with activated carbon[8][9].

Experimental Protocol:

-

Preparation: To the aqueous solution of this compound obtained from the synthesis step, add powdered activated carbon. A general guideline is to use 1-2% of activated carbon by weight of the solute (this compound).

-

Adsorption: Heat the mixture to 50-70°C and stir for 30-60 minutes to allow for the adsorption of color bodies onto the activated carbon[8].

-

Filtration: Filter the hot solution through a bed of celite or a suitable filter paper to remove the activated carbon. The resulting filtrate should be colorless.

Quantitative Data for Decolorization:

| Parameter | Value | Reference |

| Activated Carbon Amount | 1-2% (w/w) of solute | General Practice |

| Treatment Temperature | 50-70°C | [8] |

| Treatment Time | 30-60 minutes | - |

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures[10][11]. An ethanol-water mixture is a suitable solvent system for the recrystallization of this compound[12][13].

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot deionized water.

-

Precipitation: While the solution is still hot, slowly add ethanol until the solution becomes slightly turbid, indicating the saturation point.

-

Crystal Formation: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Complete Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize the yield of crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture to remove any remaining mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below their decomposition point.

Quantitative Data for Recrystallization:

| Parameter | Value | Reference |

| Solvent System | Ethanol-Water | [12][13] |

| Dissolution Temperature | Near boiling point of water | [11] |

| Cooling Profile | Slow cooling to room temperature, then ice bath | [11] |

| Purity Achieved | >99% (with optimization) | - |

Purity Assessment

The purity of the synthesized and purified this compound should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

HPLC is a common method for the analysis of organic acids and their salts[6][14]. A reverse-phase HPLC method can be employed for the quantitative determination of this compound purity.

HPLC Method Parameters:

| Parameter | Description | Reference |

| Column | C18, 5 µm, 4.6 x 250 mm | [14] |

| Mobile Phase | Isocratic elution with an aqueous solution of 5 mM H₃PO₄ (pH 2.1) | [14] |

| Flow Rate | 1.0 mL/min | [14] |

| Detector | UV at 210 nm | [14] |

| Injection Volume | 20 µL | - |

| Column Temperature | 30°C | - |

Visualizations

Experimental Workflow: Synthesis and Purification

Caption: Experimental workflow for the synthesis and purification of this compound.

Signaling Pathway: Role of Citrate in Metabolism

Caption: Central role of citrate in cellular metabolism.

Logical Relationship: Chelation of Metal Ions

Caption: Logical diagram of metal ion chelation by this compound.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. Exploring the Role of Citrate in Iron Chelation for Improved Bioavailability and Health Benefits [thinkdochemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Iron-chelator complexes as iron sources for early developing human erythroid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. How Do You Make this compound? - Kands [kandschemical.com]

- 6. CN1424299A - this compound preparation - Google Patents [patents.google.com]

- 7. CN103159615A - this compound synthesizing method - Google Patents [patents.google.com]

- 8. Activated Carbon for Acids/Chemical Purification | Calgon Carbon Corporation [calgoncarbon.com]

- 9. US20110028759A1 - Process for the Purification of Organic Acids - Google Patents [patents.google.com]

- 10. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Reagents & Solvents [chem.rochester.edu]

- 14. activatedcarbon.net [activatedcarbon.net]

The Unfolding Story of Ammonium Citrate: A Technical Guide to its History, Discovery, and Scientific Applications

For Immediate Release

A comprehensive technical guide detailing the history, scientific discovery, and multifaceted applications of ammonium citrate. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key chemical and biological processes.

A Salt of Historical Significance: The Discovery and Synthesis of this compound

The scientific journey of this compound began in the mid-19th century. The first documented investigation into the ammonium salts of citric acid was conducted by Heldt in 1843.[1] Prior to Heldt's work, the renowned chemist Berzelius had noted in his Lehrbuch der Chemie that these compounds were exceptionally difficult to prepare, with no existing analysis of them.[1]

Heldt's pioneering method involved neutralizing a solution of citric acid with ammonia and then crystallizing the resulting salts through evaporation.[1] His initial attempts to isolate monothis compound were met with challenges, as the process yielded a thick, syrupy liquid that produced star-shaped crystals with inconsistent ammonia content. However, he achieved greater success with dithis compound, obtaining it in two distinct crystalline forms: a mass of interlaced rhomboidal prisms from a concentrated solution and oblique rhomboidal prisms from slow evaporation in cold air.[1] Elementary analysis of their hydrogen and carbon content, with nitrogen determined by precipitation as platinum ammonium hydrochloride, confirmed that both forms possessed the same chemical formula, (NH₄)₂C₆H₆O₇, providing an interesting early example of dimorphism in organic compounds.[1] These crystals were noted to be hygroscopic, dissolving in boiling alcohol and re-separating as oily drops upon cooling.[1]

Heldt's efforts to synthesize trithis compound were unsuccessful; his process of evaporating a citric acid solution saturated with ammonia consistently yielded the diammonium salt.[1] Later work by Hall in 1914 demonstrated that stable trithis compound could be readily produced by passing anhydrous ammonia gas through a solution of citric acid in an anhydrous solvent like absolute alcohol, achieving a quantitative yield.[1]

Modern preparation methods have been refined for industrial-scale production. One patented method involves the reaction of citric acid and liquid ammonia in an aqueous solution, utilizing the heat of neutralization for vacuum concentration.[2] Another innovative approach adds ammonium bicarbonate to a citric acid solution under high pressure and low temperature in the presence of a hydrate promoter to capture the carbon dioxide byproduct.[3]

Key Experimental Protocols and Methodologies

This compound's utility in scientific research is prominently demonstrated in its application in analytical chemistry, particularly for the determination of available phosphorus in fertilizers. It also serves as a versatile chelating agent and a buffering agent in various biological and chemical systems.

Determination of Citrate-Soluble Phosphorus in Fertilizers

A cornerstone application of this compound is in the official methods for analyzing the phosphate content of fertilizers. The principle behind this analysis is that the citrate ion acts as a chelating agent, dissolving phosphate compounds that are not water-soluble but are still considered available to plants.

-

Procedure: Dissolve 370 g of citric acid in 1500 ml of distilled water. Add 345 ml of 28-29% ammonia (NH₃). Cool the solution and carefully adjust the pH to 7.0 using a diluted ammonia or citric acid solution. Finally, dilute the solution with water to a specific gravity of 1.09, which will result in a final volume of approximately 2 liters.[4]

-

Procedure: Dissolve 173 g of citric acid in 500 ml of water. While cooling the solution, add 224.5 ml of ammonia containing 51.07 g of NH₃ in small increments. After dilution to 1 liter, the pH of the solution should be between 9.4 and 9.7, with a nitrogen content of 42 g per liter.[4][5]

-

Sample Preparation: Weigh 1.0 g of the fertilizer sample and place it in a flask.[4]

-

Extraction: Add 200 ml of either the NAC or AAC solution. The extraction conditions can be varied, but a common procedure involves shaking the mixture on a mechanical shaker for a specified time (e.g., 3 hours) at room temperature, sometimes followed by warming (e.g., 1 hour at 65°C).[4]

-

Filtration and Analysis: After cooling, the mixture is made up to a specific volume (e.g., 500 ml) with water and filtered. The phosphorus content in the filtrate is then determined using a suitable analytical method, such as the quinoline phosphomolybdate gravimetric method.[4][5]

Chelation of Heavy Metals for Environmental Remediation

Trithis compound is an effective chelating agent for removing heavy metals from contaminated soil and wastewater. The citrate ion forms stable, water-soluble complexes with polyvalent metal cations, facilitating their extraction.

-

Sample Preparation: A known weight of contaminated soil is placed in a reaction vessel.

-

Chelating Solution: A solution of trithis compound of a specific concentration is prepared.

-

Extraction: The trithis compound solution is added to the soil sample, and the mixture is agitated for a set period to allow for the chelation of heavy metals.

-

Separation and Analysis: The solid and liquid phases are separated by centrifugation or filtration. The concentration of heavy metals in the liquid phase is then determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS).

Quantitative Data Summary

The effectiveness of this compound in various applications can be quantified. The following tables summarize key data from the literature.

Table 1: Solubility of Various Phosphate Compounds in Neutral this compound (NAC) Solution

| Phosphate Compound | Sample Weight (g) for 100cc NAC | Citrate-Insoluble P₂O₅ (%) |

| Tricalcium Phosphate | 2.0 | 65-75 |

| Tricalcium Phosphate | 0.5 | 18-36 |

| Dicalcium Phosphate | 2.0 | ~0 |

| Dicalcium Phosphate | 0.5 | ~0 |

| Peruvian Guano | <2.0 | 0 |

Data compiled from Jacob et al. (1933).[6]

Table 2: Heavy Metal Removal Efficiency using Citrate-Based Chelating Agents

| Chelating Agent | Heavy Metal | Matrix | Removal Efficiency (%) |

| Trithis compound | Lead (Pb) | Soil | Up to 85 |

| Trithis compound | Copper (Cu) | Wastewater | Up to 95 |

| Citric Acid | Cadmium (Cd) | Soil | Up to 70 |

| Citric Acid | Zinc (Zn) | Soil | Up to 80 |

Note: Removal efficiency is highly dependent on experimental conditions such as pH, concentration, and contact time. Data is indicative of potential performance.[7]

Role in Biological Systems and Signaling Pathways

While direct evidence for this compound acting as a single signaling molecule is limited, the biological activities of its constituent ions, ammonium (NH₄⁺) and citrate (C₆H₅O₇³⁻), are well-documented.

Ammonium as a Signaling Molecule

In plants, ammonium is not just a nitrogen source but also a signaling molecule.[8] It can trigger rapid changes in cytosolic pH, gene expression, and post-translational modifications of proteins.[8] These responses can lead to alterations in root system architecture and enhanced ammonium assimilation.[8] Some of these signaling events are mediated by AMT-type ammonium transporters, indicating a sensing mechanism at the cellular level.[8]

Citrate as a Signaling Molecule

Citrate, a key intermediate in the tricarboxylic acid (TCA) cycle, also functions as a signaling molecule, particularly in bacteria.[9][10] In Staphylococcus aureus, citrate can activate the transcriptional regulator CcpE, which in turn modulates the expression of genes involved in central carbon metabolism and iron uptake.[9] It can also suppress the activity of the ferric uptake regulator (Fur).[9] This dual regulatory role allows citrate to coordinate carbon metabolism, iron homeostasis, and even bacterial pathogenicity.[9]

The use of ferric this compound in microbiological media, such as in the Kligler's Iron Agar (KIA) test, leverages the ability of some bacteria to metabolize citrate, which can be observed through changes in the medium.[11]

Applications in Drug Development and Pharmaceuticals

This compound serves several important functions in the pharmaceutical industry, primarily as an excipient in drug formulations.

-

Buffering Agent: It is used to maintain a stable pH in liquid medications, tablets, and topical preparations.[12] This is crucial for ensuring the solubility, bioavailability, and chemical integrity of the active pharmaceutical ingredient (API).[12]

-

Stabilizer: The chelating properties of citrate are beneficial for stabilizing APIs that are susceptible to degradation catalyzed by trace metal ions.[12] By sequestering these metal ions, this compound can prevent oxidative breakdown and preserve the drug's potency.[12]

-

Taste-Masking: In oral formulations, particularly for pediatric use, this compound can help to mask the unpleasant taste of some APIs.[12]

-

Effervescent Systems: In combination with bicarbonate or carbonate salts, this compound is used in effervescent drug delivery systems. The reaction with water produces carbon dioxide, which aids in the rapid dissolution of the active ingredients.[12]

Conclusion

From its challenging initial synthesis in the 19th century to its diverse and critical roles in modern science and industry, this compound has proven to be a compound of significant versatility. Its applications in analytical chemistry have been fundamental to agricultural science, while its properties as a chelating and buffering agent have been leveraged in environmental remediation and pharmaceutical development. The emerging understanding of the signaling roles of its constituent ions opens new avenues for research into its biological effects. This guide provides a foundational understanding of the history, chemistry, and application of this compound for the scientific community.

References

- 1. ia800607.us.archive.org [ia800607.us.archive.org]

- 2. CN1424299A - this compound preparation - Google Patents [patents.google.com]

- 3. CN114436814A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. library.wur.nl [library.wur.nl]

- 5. Inorganic feed phosphate test methods [feedphosphates.org]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Ammonium as a signal for physiological and morphological responses in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Citrate serves as a signal molecule to modulate carbon metabolism and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Citric acid - Wikipedia [en.wikipedia.org]

- 11. Ferric this compound decomposition--a taxonomic tool for gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

Understanding the different grades of ammonium citrate for scientific applications.

For Researchers, Scientists, and Drug Development Professionals

Ammonium citrate, a salt of citric acid, is a versatile and critical reagent in a multitude of scientific applications, from biochemical assays and pharmaceutical formulations to food chemistry and beyond. The efficacy and reproducibility of these applications are intrinsically linked to the purity and specific characteristics of the this compound grade employed. This in-depth technical guide provides a comprehensive overview of the different grades of this compound, their specific applications, and detailed experimental considerations to aid researchers in selecting the appropriate grade for their needs.

Understanding the Grades of this compound

The selection of an appropriate grade of this compound is paramount for ensuring the accuracy, consistency, and success of scientific experiments. Each grade is defined by a set of specifications that dictate its purity and the permissible levels of various impurities. The most common grades encountered in scientific and industrial settings include ACS Reagent Grade, Pharmaceutical Grade (USP/BP/EP), Food Grade (FCC), and Technical Grade.

Comparative Analysis of this compound Grades

The following table summarizes the key quantitative specifications for various grades of this compound, providing a clear comparison for researchers to determine the most suitable grade for their specific application.

| Specification | ACS Reagent Grade | Pharmaceutical Grade (USP) | Food Grade (FCC) | Technical Grade |

| Assay ((NH₄)₂HC₆H₅O₇) | 98.0-103.0% | ≥99.0% | ≥98.0% | Typically lower, may vary |

| pH (5% solution) | 4.5 - 5.5[1] | 6.5 - 7.5 | 6.2 - 7.8 | Not typically specified |

| Insoluble Matter | ≤0.005% | Not specified | Not specified | May be significantly higher |

| Residue after Ignition | ≤0.01% | ≤0.02% | ≤0.05% | Not typically specified |

| Chloride (Cl) | ≤0.001% | ≤0.002% | ≤0.005% | Not typically specified |

| Phosphate (PO₄) | ≤5 ppm | Not specified | Not specified | Not typically specified |

| Sulfate (SO₄) | ≤0.005% | ≤0.005% | ≤0.01% | Not typically specified |

| Heavy Metals (as Pb) | ≤5 ppm | ≤3 ppm | ≤5 ppm | ≤20 ppm |

| Iron (Fe) | ≤0.001% | ≤5 ppm | ≤10 ppm | ≤50 ppm |

| Oxalate | Passes test (limit ~0.05%) | ≤0.01% | ≤0.03% | Not typically specified |

Note: Specifications for Technical Grade this compound can vary significantly between suppliers. It is crucial to obtain a certificate of analysis for this grade to understand its impurity profile.

Applications and Experimental Protocols

The diverse functionalities of this compound, including its roles as a buffering agent, chelating agent, and precipitant, underpin its use in a wide array of scientific procedures.[2][3]

Buffering Agent in Biochemical Assays and HPLC

This compound is an effective buffering agent, capable of maintaining a stable pH in solution, which is critical for many enzymatic reactions and chromatographic separations.[3][4] Its volatility also makes it a suitable buffer for High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS).[4][5]

This protocol outlines the preparation of a 10 mM this compound buffer, a common mobile phase component in reversed-phase HPLC.

-

Reagent Selection: Utilize ACS Reagent Grade or HPLC Grade this compound and high-purity water (e.g., Milli-Q or equivalent).

-

Buffer Preparation (1 L of 10 mM this compound, pH 5.0):

-

Weigh 2.26 g of dithis compound ((NH₄)₂HC₆H₅O₇, MW: 226.18 g/mol ).

-

Dissolve the this compound in approximately 800 mL of high-purity water in a clean 1 L volumetric flask.

-

Adjust the pH of the solution to 5.0 by adding small increments of a dilute acid (e.g., citric acid) or base (e.g., ammonium hydroxide) while monitoring with a calibrated pH meter.

-

Once the desired pH is reached, add high-purity water to the 1 L mark.

-

Filter the buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove any particulate matter before use in the HPLC system.

-

Precipitating Agent in Protein Crystallography

In protein crystallography, trithis compound is a widely used precipitating agent.[2] It functions by the "salting-out" principle, where at high concentrations, it reduces the solubility of proteins, promoting the formation of a supersaturated state necessary for crystallization.[2]

This protocol provides a general framework for using trithis compound in a protein crystallization experiment. The optimal concentrations of the protein, precipitant, and other additives will need to be determined empirically for each specific protein.

-

Materials:

-

Purified protein solution (e.g., 10 mg/mL in a suitable buffer).

-

Crystallization buffer: 0.1 M buffer (e.g., Tris-HCl, HEPES) at a specific pH.

-

Precipitant stock solution: 2.0 M Trithis compound, ACS Reagent Grade.

-

24-well crystallization plate and siliconized cover slips.

-

-

Methodology:

-

Reservoir Solution: In each well of the crystallization plate, prepare a 500 µL reservoir solution containing a specific concentration of trithis compound (e.g., ranging from 0.8 M to 1.8 M) in the crystallization buffer.

-

Hanging Drop: On a siliconized cover slip, mix 1 µL of the protein solution with 1 µL of the corresponding reservoir solution.

-

Sealing: Invert the cover slip and place it over the well, sealing the reservoir.

-

Incubation: Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and periodically observe for crystal formation under a microscope.

-

Component in Pharmaceutical Formulations

This compound serves multiple functions in pharmaceutical manufacturing, acting as a buffering agent to maintain the stability and bioavailability of active pharmaceutical ingredients (APIs), a chelating agent to prevent degradation by trace metals, and a taste-masking agent in oral formulations.[3] For these applications, Pharmaceutical Grade (USP) this compound is required to ensure adherence to strict purity and safety standards.

Quality Control and Grade Verification

A critical aspect of utilizing this compound in scientific applications is the verification of its grade and purity. The following diagram illustrates a general workflow for the quality control of incoming this compound.

Conclusion

The selection of the appropriate grade of this compound is a critical decision for researchers, scientists, and drug development professionals that directly impacts the reliability and success of their work. A thorough understanding of the specifications of each grade, as detailed in this guide, allows for informed choices that ensure experimental integrity and contribute to the generation of high-quality, reproducible data. By carefully considering the application and the required level of purity, scientists can harness the full potential of this versatile chemical compound.

References

The Pivotal Role of Ammonium Citrate as a Chelating Agent in Biochemical Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium citrate, a salt of citric acid and ammonia, is a versatile and indispensable reagent in the modern biochemistry and drug development laboratory. While it is widely recognized for its buffering capacity, its function as a potent chelating agent is of paramount importance in a multitude of biochemical assays. This technical guide provides an in-depth exploration of the core principles and practical applications of this compound as a chelating agent, offering detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action.

The citrate ion, a tricarboxylic acid, possesses the ability to form stable complexes with a wide range of di- and trivalent metal ions. This sequestration of metal ions is critical in assays where their presence could interfere with reaction kinetics, enzyme activity, or the stability of macromolecules. By effectively removing these metal ions from the solution, this compound ensures the integrity and accuracy of experimental results. This guide will delve into the intricacies of this chelation process and its application in key biochemical techniques.

Mechanism of Chelation

The chelating properties of the citrate anion stem from its three carboxyl groups and one hydroxyl group. These groups can act as ligands, donating lone pairs of electrons to a central metal ion to form multiple coordinate bonds. This results in the formation of a stable, ring-like structure known as a chelate. The chelation process effectively sequesters the metal ion, preventing it from participating in other reactions. The equilibrium of this reaction is defined by the stability constant (K), with a higher value indicating a more stable complex.

dot

Caption: Mechanism of metal ion chelation by citrate.

Data Presentation: Stability Constants of Metal-Citrate Complexes

The stability of metal-citrate complexes is crucial for predicting the efficacy of this compound as a chelating agent in a given assay. The following table summarizes the logarithm of the overall stability constants (log β) for various metal ions with citrate.

| Metal Ion | Log β₁ (ML) | Log β₂ (ML₂) | Conditions | Reference |

| Ca²⁺ | 3.2 | - | 25°C, I=0.1 M | [1] |

| Mg²⁺ | 2.8 | - | 25°C, I=0.1 M | [1] |

| Mn²⁺ | 3.7 | - | 25°C, I=0.1 M | [1] |

| Fe²⁺ | 3.2 | - | 25°C, I=0.1 M | [2] |

| Fe³⁺ | 11.4 | 20.5 | 25°C, I=0.1 M | [2][3] |

| Cu²⁺ | 5.9 | 9.7 | 25°C, I=0.1 M | [2] |

| Zn²⁺ | 4.5 | - | 25°C, I=0.1 M | [1] |

| Ni²⁺ | 4.8 | - | 25°C, I=0.1 M | [1] |

| Co²⁺ | 4.4 | - | 25°C, I=0.1 M | [1] |

| Al³⁺ | 7.9 | 13.6 | 25°C, I=0.1 M | [3] |

Note: The stability constants can be influenced by factors such as pH, temperature, and ionic strength of the medium.

Applications and Experimental Protocols

This compound's role as a chelating agent is leveraged in a wide array of biochemical assays.

Enzyme Assays

Many enzymes require specific metal ions as cofactors for their activity, while other metal ions can act as inhibitors. This compound is used to control the concentration of free metal ions in enzyme assays, either to prevent inhibition by extraneous metal ions or to create a metal-ion-limited environment for studying metalloenzymes.

dot

Caption: Modulation of enzyme activity by metal ions and citrate.

Experimental Protocol: Nuclease Inhibition Assay

Divalent cations like Mg²⁺ and Ca²⁺ are essential cofactors for many nucleases (DNases and RNases). This compound is used to inhibit these enzymes during nucleic acid isolation and manipulation by chelating these essential cations.

Materials:

-

This compound solution (0.5 M, pH 7.0)

-

Nuclease (e.g., DNase I)

-

Substrate (e.g., plasmid DNA)

-

Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Agarose gel electrophoresis system

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes as follows:

-

Control: 1 µg DNA, 1 µL DNase I, 10 µL 10x Reaction Buffer, water to 100 µL.

-

Test: 1 µg DNA, 1 µL DNase I, 10 µL 10x Reaction Buffer, 10 µL 0.5 M this compound, water to 100 µL.

-

-

Incubate the tubes at 37°C for 15 minutes.

-

Stop the reaction by adding a chelating agent like EDTA (unless the effect of citrate is being solely tested).

-

Analyze the samples by agarose gel electrophoresis.

-

Expected Result: The DNA in the control sample will be degraded, while the DNA in the sample containing this compound will remain intact, demonstrating the inhibition of DNase I activity.

Immunoassays (ELISA)

In Enzyme-Linked Immunosorbent Assays (ELISA), citrate buffers are often used as substrate buffers, particularly for horseradish peroxidase (HRP) conjugates. While the primary role is to provide the optimal pH for the enzymatic reaction, the chelating properties of citrate can help to minimize interference from any contaminating metal ions that could affect enzyme stability or activity.

Experimental Protocol: Sandwich ELISA Workflow

Caption: General workflow for protein precipitation.

Procedure:

-

To a clarified protein solution, slowly add a concentrated solution of this compound while gently stirring on ice. The final concentration required for precipitation is protein-dependent and must be determined empirically.

-

Continue stirring for 30-60 minutes on ice to allow for equilibration and precipitation.

-

Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15-30 minutes at 4°C.

-

Carefully decant the supernatant. The precipitated protein is in the pellet.

-

Resuspend the pellet in a minimal volume of a suitable buffer for the next purification step or for storage. The chelating action of citrate can help in preventing aggregation during resuspension.

Role in Signaling Pathways

Citrate is a key metabolite in the tricarboxylic acid (TCA) cycle and plays a regulatory role in cellular metabolism. High levels of cytosolic citrate can allosterically inhibit phosphofructokinase-1 (PFK-1), a key rate-limiting enzyme in glycolysis. While this is a direct metabolic regulatory role, the chelation of metal ions by citrate can indirectly influence signaling pathways that are dependent on metal-ion-requiring enzymes. For instance, matrix metalloproteinases (MMPs), which are involved in cell signaling and tissue remodeling, are zinc-dependent enzymes and their activity can be modulated by strong chelating agents.

dot

Caption: Regulatory role of citrate in glycolysis and the TCA cycle.

Conclusion

This compound is a powerful and versatile tool in the arsenal of biochemists and drug development professionals. Its ability to act as both a buffer and a potent chelating agent makes it invaluable for a wide range of applications, from ensuring the accuracy of enzyme kinetics and immunoassays to facilitating the purification of nucleic acids and proteins. A thorough understanding of its chelating properties, as outlined in this guide, is essential for the design and execution of robust and reproducible biochemical assays. By carefully considering the stability constants of metal-citrate complexes and following detailed experimental protocols, researchers can effectively harness the power of this compound to achieve their scientific goals.

References

The Cornerstone of Formulation: A Technical Guide to Ammonium Citrate as a Buffering Agent

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical formulation and bioprocessing, the precise control of pH is not merely a technicality but a fundamental pillar supporting drug efficacy, stability, and safety. Among the myriad of buffering agents available, ammonium citrate emerges as a versatile and effective choice, offering unique advantages in various applications. This in-depth technical guide delineates the core principles of employing this compound as a buffering agent, providing a comprehensive resource for its practical application in research, development, and manufacturing.

Core Principles of this compound Buffers

This compound, the salt of a weak acid (citric acid) and a weak base (ammonia), establishes a complex and effective buffering system in aqueous solutions. Its buffering capacity stems from the equilibria of both the citrate and ammonium ions, allowing for pH control over a broad range.

The Chemistry of Buffering Action

Citric acid is a triprotic acid, meaning it can donate three protons, with three distinct pKa values. The ammonium ion also contributes to the buffering capacity with its own pKa. The relevant equilibria are as follows:

-

Citric Acid Equilibria:

-

H₃C₆H₅O₇ ⇌ H⁺ + H₂C₆H₅O₇⁻ (pKa₁ ≈ 3.13 at 25°C)

-

H₂C₆H₅O₇⁻ ⇌ H⁺ + HC₆H₅O₇²⁻ (pKa₂ ≈ 4.76 at 25°C)

-

HC₆H₅O₇²⁻ ⇌ H⁺ + C₆H₅O₇³⁻ (pKa₃ ≈ 6.40 at 25°C)

-

-

Ammonium Equilibrium:

-

NH₄⁺ ⇌ H⁺ + NH₃ (pKa ≈ 9.25 at 25°C)

-

The overlapping pKa values of citric acid provide a continuous buffering range from approximately pH 3 to 7. The presence of the ammonium ion extends this buffering capacity into the alkaline range. The selection of the appropriate pH for a formulation will dictate which of these equilibria are most influential.

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use.

| Property | Value |

| Molecular Formula | C₆H₁₇N₃O₇ |

| Molecular Weight | 243.22 g/mol [1] |

| Appearance | White crystalline powder[1] |

| Solubility in Water | Freely soluble[1] |

Quantitative Data for Buffer Preparation and Use

The performance of a buffer is defined by its capacity to resist pH changes. This section provides quantitative data to guide the preparation and application of this compound buffers.

Buffer Capacity

Buffer capacity (β) is a measure of the molar amount of a strong acid or base required to change the pH of one liter of the buffer by one unit. For a polyprotic acid, the buffer capacity is the sum of the capacities of each individual ionization step and the contribution from water. The Van Slyke equation provides a method for calculating buffer capacity:

β ≈ 2.303 * C * ( (Kₐ₁[H⁺]) / (Kₐ₁ + [H⁺])² + (Kₐ₂[H⁺]) / (Kₐ₂ + [H⁺])² + (Kₐ₃[H⁺]) / (Kₐ₃ + [H⁺])² + (Kₐ(NH₄⁺)[H⁺]) / (Kₐ(NH₄⁺) + [H⁺])² ) + [H⁺] + [OH⁻]

Where C is the total molar concentration of the buffer.

The following table presents the calculated buffer capacity of a 0.1 M this compound solution at various pH values at 25°C.

| pH | Buffer Capacity (β) |

| 3.0 | 0.058 |

| 4.0 | 0.045 |

| 5.0 | 0.048 |

| 6.0 | 0.039 |

| 7.0 | 0.015 |

| 8.0 | 0.005 |

| 9.0 | 0.027 |

| 10.0 | 0.021 |

Temperature Effects on pH

The pKa of a buffer, and consequently its pH, is temperature-dependent. This is a critical consideration in applications involving temperature fluctuations, such as lyophilization or stability studies at elevated temperatures. The change in pKa with temperature is described by the temperature coefficient, dpKa/dT.

| Ion | pKa (25°C) | dpKa/dT (°C⁻¹) |

| Citric Acid (pKa₁) | 3.13 | -0.002 |

| Citric Acid (pKa₂) | 4.76 | -0.0016[2] |

| Citric Acid (pKa₃) | 6.40 | -0.002 |

| Ammonium (NH₄⁺) | 9.25 | -0.031[2] |

As indicated in the table, the pKa of the ammonium ion is significantly more sensitive to temperature changes compared to the carboxylic acid groups of citrate. This should be accounted for when preparing and using this compound buffers at temperatures other than 25°C.

Experimental Protocols

This section provides detailed methodologies for the preparation and application of this compound buffers in key drug development experiments.

Preparation of a 0.1 M this compound Buffer, pH 5.0

This protocol outlines the preparation of a 0.1 M this compound buffer with a target pH of 5.0.

Materials:

-

Citric acid, monohydrate (M.W. 210.14 g/mol )

-

Ammonium hydroxide solution (e.g., 28-30% NH₃)

-

Deionized water

-

Calibrated pH meter

-

Volumetric flasks and graduated cylinders

-

Stir plate and stir bar

Methodology:

-

Prepare a 0.1 M Citric Acid Solution: Dissolve 21.01 g of citric acid monohydrate in approximately 800 mL of deionized water in a 1 L volumetric flask. Stir until fully dissolved.

-

Adjust pH: While monitoring with a calibrated pH meter, slowly add ammonium hydroxide solution to the citric acid solution. The ammonium hydroxide will neutralize the citric acid, forming this compound. Continue adding ammonium hydroxide dropwise until the pH of the solution reaches 5.0.

-

Final Volume Adjustment: Once the target pH is achieved, add deionized water to the volumetric flask to bring the final volume to 1 L.

-

Filtration (Optional): For applications requiring high purity, filter the buffer solution through a 0.22 µm filter.

-

Storage: Store the buffer solution in a tightly sealed container at 2-8°C.

Protein Stability Assessment using Circular Dichroism (CD) Spectroscopy

This protocol describes the use of this compound buffer in assessing the secondary structure and thermal stability of a protein using CD spectroscopy.

Materials:

-

Purified protein of interest

-

0.1 M this compound Buffer, pH 6.0

-

Circular Dichroism Spectrometer

-

Quartz cuvette (e.g., 1 mm path length)

-

Temperature controller for the CD instrument

Methodology:

-

Sample Preparation: Dialyze the purified protein against the 0.1 M this compound buffer, pH 6.0, to ensure buffer exchange. Determine the final protein concentration accurately. Prepare a protein sample at a concentration suitable for far-UV CD analysis (typically 0.1-0.2 mg/mL).

-

Instrument Setup: Set up the CD spectrometer for far-UV measurements (e.g., 190-260 nm). Equilibrate the instrument and the temperature controller to the desired starting temperature (e.g., 20°C).

-

Blank Measurement: Record a baseline spectrum of the this compound buffer alone in the quartz cuvette.

-

Sample Measurement: Record the CD spectrum of the protein sample.

-

Thermal Denaturation (Melt):

-

Set the temperature controller to increase the temperature at a defined rate (e.g., 1°C/min).

-

Monitor the CD signal at a single wavelength (e.g., 222 nm, characteristic of alpha-helical structure) as the temperature increases.

-

Record the CD signal at regular temperature intervals until the protein is fully unfolded.

-

-

Data Analysis:

-

Subtract the buffer baseline from the protein spectrum.

-

Analyze the far-UV spectrum to estimate the secondary structure content of the protein.

-

Plot the CD signal at 222 nm as a function of temperature. The midpoint of the transition corresponds to the melting temperature (Tm) of the protein, a key indicator of its thermal stability.

-

Thermodynamic Solubility Assay

This protocol details a method for determining the thermodynamic solubility of a drug candidate in an this compound buffer.

Materials:

-

Drug candidate (solid form)

-

This compound Buffer (at the desired pH, e.g., pH 6.5)

-

HPLC vials or other suitable containers

-

Shaker or rotator

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Syringe filters (e.g., 0.22 µm)

Methodology:

-

Sample Preparation: Add an excess amount of the solid drug candidate to a vial containing a known volume of the this compound buffer. Ensure that there is undissolved solid present.

-

Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean HPLC vial.

-

Quantification: Analyze the concentration of the drug in the filtered supernatant using a validated HPLC method.

-

Solubility Determination: The measured concentration of the drug in the supernatant represents its thermodynamic solubility in the this compound buffer under the tested conditions.

Conclusion

This compound offers a robust and versatile buffering system for a wide range of applications in pharmaceutical and biopharmaceutical development. Its broad buffering range, stemming from the multiple pKa values of citric acid and the contribution of the ammonium ion, makes it a valuable tool for controlling pH in diverse formulations. By understanding the fundamental principles of its buffering action and considering the quantitative data on buffer capacity and temperature effects, researchers and formulation scientists can effectively harness the benefits of this compound to ensure the stability, efficacy, and quality of their products. The provided experimental protocols serve as a practical starting point for the successful implementation of this compound buffers in critical drug development studies.

References

Solubility and stability of ammonium citrate in aqueous solutions.

An In-depth Technical Guide on the Solubility and Stability of Ammonium Citrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound in aqueous solutions. It is intended for professionals in research, science, and drug development who utilize this compound in their work. This document details the physicochemical properties, solubility parameters, stability profiles under various conditions, and established experimental protocols for analysis.

Introduction to this compound

This compound is an organic salt formed from the neutralization of citric acid with ammonia. It exists in three forms based on the degree of neutralization: monothis compound, dithis compound, and trithis compound[1]. These salts are white, granular solids that are widely used in various industries, including pharmaceuticals, food and beverage, and chemical analysis[2]. In pharmaceutical applications, this compound is often used as a buffering agent, a chelating agent, and a source of nitrogen[3]. Understanding its solubility and stability is critical for formulation development, ensuring product efficacy, and maintaining shelf life.

The stability of the different isomers is dictated by the proton distribution, which is pH-dependent[2]:

-

Monothis compound : Predominates at a low pH (2–4).

-

Dithis compound : Stable in the neutral pH range (5–7).

-

Trithis compound : Favored at a high pH (>8).

Solubility of this compound

This compound is known for its high solubility in water, a property attributed to its ionic nature and the ability of the ammonium ions (NH₄⁺) to form hydrogen bonds with water molecules[3]. The solubility can vary depending on the specific isomeric form and the temperature of the solution.

Table 1: Solubility of this compound Isomers in Aqueous Solution

| Isomer | Solubility (g/L) | Temperature (°C) | Notes |

| This compound (General) | >500 | 20 | Exhibits high aqueous solubility[2]. |

| Trithis compound | ≈ 800 | Not Specified | Described as "freely soluble" in water[2]. Also noted to be exceedingly soluble in water[4]. |

| Dithis compound | 450 (45% w/w) | Not Specified | Forms saturated solutions at 45% w/w[2]. |

Trithis compound is also slightly soluble in alcohol[5].

Stability of this compound in Aqueous Solutions

The stability of this compound is influenced by several factors, primarily temperature, pH, and exposure to light. Degradation can lead to the loss of ammonia, changes in pH, and the formation of impurities.

Thermal Stability

Thermal stability is a critical parameter, especially for processes involving heat, such as sterilization or drying. The different forms of this compound exhibit varying degrees of thermal stability. Decomposition often begins with the loss of water (dehydration) followed by the liberation of ammonia and the formation of anhydrides[2].

Table 2: Thermal Stability and Decomposition of this compound Isomers

| Isomer | Dehydration Temp (°C) | Onset Decomposition Temp (°C) | Primary Decomposition Product(s) |

| Monothis compound | 110 | 170 | Citric acid anhydride[2] |

| Dithis compound | - | 150 | Ammonium citraconate (via ammonia liberation)[2] |

| Trithis compound | 65 | 80 | Dithis compound + NH₃[2] |

One study using Thermal Gravimetric Analysis (TGA) found that trithis compound was the most thermally stable of the three isomers, with a peak mass loss temperature of 200.65 °C[1]. The decomposition of all three forms showed similar patterns, suggesting the number of protons does not significantly alter the thermal decomposition mechanism[1].

pH Stability

The pH of an aqueous solution is a determining factor for which citrate isomer is predominant. A solution of this compound can act as a buffering agent, maintaining a relatively stable pH[2][3]. However, prolonged exposure to highly acidic or alkaline conditions, especially at elevated temperatures, can accelerate degradation. The loss of ammonia from the solution upon heating can lead to a decrease in pH[4].

-

Monothis compound Buffering Range : pH 3.0–3.5[2].

-

Dithis compound Buffering Range : pH 5.0–5.5[2].

-

Trithis compound Buffering Range : pH 7.5–8.5[2].

Photochemical Stability

Exposure to light, particularly in the presence of trace metals like iron, can induce photochemical degradation of citrate[6]. This process can lead to the formation of reactive intermediates such as 3-oxoglutarate and acetoacetate, which can subsequently react with other molecules in a formulation[6]. The initial step is often the decarboxylation of citrate, resulting in the formation of a ketone[6].

Degradation Pathways

The degradation of this compound in aqueous solutions can proceed through several pathways, influenced by environmental factors.

Caption: Key factors influencing the degradation pathways of this compound in aqueous solutions.

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines a method for determining the equilibrium solubility of this compound at various temperatures.

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a known volume of purified water in several sealed, temperature-controlled vessels.

-

Equilibration : Agitate the solutions at constant, defined temperatures (e.g., 4°C, 25°C, 40°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection : Once equilibrated, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. A syringe filter (e.g., 0.45 µm) is recommended.

-

Sample Dilution : Accurately dilute the collected supernatant with a suitable solvent (e.g., water) to a concentration within the analytical range of the chosen assay method.

-

Quantification : Analyze the concentration of citrate in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a titration method.

-

Calculation : Calculate the original concentration in the supernatant to determine the solubility in g/L or other desired units. Repeat for each temperature.

Protocol for Stability Assessment: A Stability-Indicating HPLC Method

This protocol describes a general workflow for developing and using a stability-indicating HPLC method to assess the degradation of this compound under stress conditions.

Caption: Experimental workflow for a forced degradation study using a stability-indicating HPLC method.

Methodology Details:

-

Forced Degradation Study :

-

Prepare a stock solution of this compound in water.

-

Subject aliquots of the solution to various stress conditions (acid, base, oxidation, heat, light) for defined periods. The goal is to achieve 5-20% degradation of the active substance.

-

For example, a study on sodium citrate used thermal stress, acid/base hydrolysis, and induced oxidation to test method stability[7].

-

Neutralize the acid and base-stressed samples before analysis.

-

-

HPLC Method Development :

-

Column : A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase : A buffered mobile phase is necessary. For instance, a method for ferric this compound used a potassium dihydrogen phosphate solution and methanol at pH 2.6[8].

-